molecular formula C14H10ClFO3 B1328841 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1041558-34-2

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No. B1328841
CAS RN: 1041558-34-2
M. Wt: 280.68 g/mol
InChI Key: YDNBYDYFLWJGTC-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 g/mol .


Chemical Reactions Analysis

“3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid” is used as a reactant in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists . More research is needed to fully understand its reactivity and potential applications in other chemical reactions.


Physical And Chemical Properties Analysis

“3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid” is a white to light yellow crystal powder . It has a molecular weight of 280.68 g/mol .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid”, but unfortunately, the specific details regarding unique applications in scientific research are not readily available in the search results. This compound is mentioned in the context of proteomics research and as a biochemical available for purchase from various scientific suppliers , but detailed applications are not listed.

Safety and Hazards

This compound is considered an irritant . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As a biochemical used in proteomics research , “3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid” has potential for further study in the field of biochemistry and molecular biology. Its role in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists suggests it may have applications in drug discovery and development.

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-13-7-11(16)5-4-10(13)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNBYDYFLWJGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

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